6-Amino-2,4-dimethylpyridine-3-carboxylic acid
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Overview
Description
6-Amino-2,4-dimethylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2 It is characterized by a pyridine ring substituted with amino, methyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dimethylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyanoacetate and urea can be used in a two-step process involving cyclization and subsequent methylation . The reaction conditions typically involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures. Additionally, industrial methods focus on minimizing waste and improving the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of substituted pyridine compounds.
Scientific Research Applications
6-Amino-2,4-dimethylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dimethylpyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine-4-carboxylic acid: Similar structure but with different substitution patterns.
4-Amino-2,6-dimethylpyrimidine: A pyrimidine derivative with similar functional groups.
6-Amino-2,4-dimethylpyridine: Lacks the carboxylic acid group, leading to different reactivity.
Uniqueness
6-Amino-2,4-dimethylpyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-amino-2,4-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) |
InChI Key |
PHERRTUNWASZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)C)N |
Origin of Product |
United States |
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